![molecular formula C16H16N2O2 B1382789 Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1416713-17-1](/img/structure/B1382789.png)
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a heterocyclic compound with the chemical formula C16H16N2O2 . It belongs to the family of naphthyridine derivatives.
Synthesis Analysis
The synthesis of Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves a reaction with propargylamine in the presence of NaAuCl4, which affords an intermediate compound . In the final step, the reaction between this intermediate with 4-(4-fluorophenoxy)aniline affords the 1,6-naphthyridine analogue .Molecular Structure Analysis
The molecular structure of Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .Physical And Chemical Properties Analysis
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has a molecular weight of 268.32 . It is a liquid at room temperature and should be stored in a sealed container in a dry environment . Its InChI Code is 1S/C16H16N2O2/c19-16 (20-12-13-5-2-1-3-6-13)18-10-8-15-14 (11-18)7-4-9-17-15/h1-7,9H,8,10-12H2 .Scientific Research Applications
Axial Chirality and Receptor Antagonistic Activities
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate derivatives have been studied for their potential as tachykinin NK(1) receptor antagonists. One study synthesized cyclic analogues of this compound, focusing on the stereochemistry around the -C(6)(=O)-N(7)-CH2Ar moiety for NK(1) receptor recognition. The compounds exhibited significant antagonistic activities both in vitro and in vivo, suggesting potential clinical applications for bladder function disorders (Natsugari et al., 1999).
Antiviral and Antibacterial Properties
The benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate scaffold has been implicated in the development of HIV-integrase inhibitors. Derivatives of this compound showed potent antiviral activity in cellular assays, especially when certain substituents were attached to the naphthyridinone ring system. This suggests its significant role in the design of new antiviral drugs (Boros et al., 2009). Additionally, this compound has been linked to the synthesis and study of antibacterial agents, further emphasizing its importance in medicinal chemistry (Bouzard et al., 1992).
Synthesis and Structural Studies
A variety of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones with aryl substitutions have been synthesized, demonstrating the compound's versatility and potential for creating diverse derivatives. These studies provide insights into the structural aspects of the compound and its derivatives, which are crucial for understanding their potential applications in various fields of research (Murray et al., 2023).
Optical Properties and Material Science Applications
The study of solvatochromism in derivatives of benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has provided insights into the interaction of these compounds with solvents of different polarities. This understanding is valuable for applications in material sciences, particularly in designing compounds with specific optical properties (Santo et al., 2003).
Safety And Hazards
properties
IUPAC Name |
benzyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-8-15-14(11-18)7-4-9-17-15/h1-7,9H,8,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXIQPWJLUFVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148466 | |
Record name | 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
CAS RN |
1416713-17-1 | |
Record name | 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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